ETHYL 3-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZOATE
Overview
Description
Ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate: is an organic compound belonging to the ester class Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate typically involves the esterification of 3-methyl-4-(phenylmethanesulfonamido)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-methyl-4-(phenylmethanesulfonamido)benzoic acid.
Reduction: 3-methyl-4-(phenylmethanesulfonamido)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and sulfonamides.
Medicine: The compound’s sulfonamide group suggests potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Sulfonamides are known for their antimicrobial properties, and this compound could serve as a lead compound for new drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active sulfonamide moiety. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
- Ethyl 4-(methylsulfonamido)benzoate
- Ethyl 4-(phthalimidomethylamino)benzoate
- Ethyl 4-(decanoylamino)benzoate
Comparison: Ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate is unique due to the presence of both a methyl group and a phenylmethanesulfonamido group on the benzoate ester. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for specific biological interactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(benzylsulfonylamino)-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)15-9-10-16(13(2)11-15)18-23(20,21)12-14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFRTIJOXIGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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